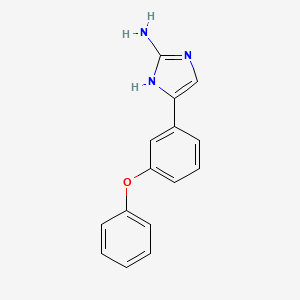
5-(3-phenoxyphenyl)-1H-imidazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-phenoxyphenyl)-1H-imidazol-2-amine is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a phenoxyphenyl group attached to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-phenoxyphenyl)-1H-imidazol-2-amine can be achieved through various synthetic routes. One common method involves the reaction of 3-phenoxyaniline with glyoxal in the presence of ammonium acetate. The reaction typically proceeds under reflux conditions in ethanol, leading to the formation of the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-phenoxyphenyl)-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The phenoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of dihydroimidazole derivatives.
Substitution: Formation of brominated or nitrated phenoxyphenyl derivatives.
Applications De Recherche Scientifique
5-(3-phenoxyphenyl)-1H-imidazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(3-phenoxyphenyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-methoxy-3-(3-phenoxyphenyl)-1,3,4-oxadiazol-2(3H)-one: An inhibitor of hormone-sensitive lipase family of enzymes.
Fenoprofen: A nonsteroidal anti-inflammatory drug with a similar phenoxyphenyl structure.
Uniqueness
5-(3-phenoxyphenyl)-1H-imidazol-2-amine is unique due to its imidazole core, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
160072-61-7 |
|---|---|
Formule moléculaire |
C15H13N3O |
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
5-(3-phenoxyphenyl)-1H-imidazol-2-amine |
InChI |
InChI=1S/C15H13N3O/c16-15-17-10-14(18-15)11-5-4-8-13(9-11)19-12-6-2-1-3-7-12/h1-10H,(H3,16,17,18) |
Clé InChI |
VYMCTUINNXOYPI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C3=CN=C(N3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















